molecular formula C15H18N4O5S2 B2582891 Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946236-41-5

Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2582891
CAS No.: 946236-41-5
M. Wt: 398.45
InChI Key: KQXQDLWKVHRIBK-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and a sulfamoylphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole intermediate with methyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Sulfamoylphenethyl Moiety: The final step involves the nucleophilic substitution reaction where the thiazole-carbamate intermediate reacts with 4-sulfamoylphenethylamine under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the sulfamoylphenethyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are crucial for binding to the active sites of enzymes, potentially inhibiting their activity. The sulfamoylphenethyl moiety may enhance the compound’s affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(2-oxo-2-((4-aminophenethyl)amino)ethyl)thiazol-2-yl)carbamate: Similar structure but with an amino group instead of a sulfamoyl group.

    Ethyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to the presence of the sulfamoyl group, which can significantly influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-24-15(21)19-14-18-11(9-25-14)8-13(20)17-7-6-10-2-4-12(5-3-10)26(16,22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H2,16,22,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXQDLWKVHRIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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